molecular formula C15H17Cl2NO3 B2726159 (2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone CAS No. 1421478-28-5

(2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone

Cat. No.: B2726159
CAS No.: 1421478-28-5
M. Wt: 330.21
InChI Key: WYTQXDOBCJDLCT-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone is a chemical compound with the molecular formula C15H17Cl2NO3 and a molecular weight of 330.21 g/mol. This compound is characterized by its unique spiro structure, which includes a spirocyclic ring system with both oxygen and nitrogen atoms. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of (2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone typically involves multiple steps, starting with the preparation of the spirocyclic core. One common synthetic route includes the reaction of 2,5-dichlorobenzoyl chloride with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

(2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atoms.

Scientific Research Applications

(2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its unique structure allows for selective binding and activity.

Comparison with Similar Compounds

(2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone can be compared with other spirocyclic compounds, such as:

    Spirooxindoles: Known for their biological activities, including anticancer and antimicrobial properties.

    Spirocyclic lactams: Used in the synthesis of pharmaceuticals due to their stability and reactivity.

    Spirocyclic ethers: Studied for their potential use in materials science and as intermediates in organic synthesis.

The uniqueness of this compound lies in its combination of a spirocyclic structure with dichlorophenyl and methanone groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3/c16-11-1-2-13(17)12(9-11)14(19)18-5-8-21-15(10-18)3-6-20-7-4-15/h1-2,9H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTQXDOBCJDLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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